molecular formula C12H11FO3 B15056073 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one

3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one

Cat. No.: B15056073
M. Wt: 222.21 g/mol
InChI Key: CFOCFKDZKICAPN-UHFFFAOYSA-N
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Description

3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one is a fluorinated dihydrofuranone compound of high interest in pharmaceutical and organic synthesis research. With a molecular formula of C12H11FO3 and a molecular weight of 222.21 g/mol, this chemical serves as a versatile building block for the development of novel bioactive molecules . The structure combines a γ-lactone core with an acetyl group and a 3-fluorophenyl substituent, making it a valuable scaffold for further chemical modification and structure-activity relationship (SAR) studies. Furanone derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . Research into structurally similar 5-acetyl-2-aryl-6-hydroxybenzo[b]furans has demonstrated significant potential in targeting enzymes relevant to Type 2 Diabetes (T2D), such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . These compounds act as dual inhibitors, with the fluorophenyl substitution often contributing to enhanced binding affinity and metabolic stability. The fluorine atom on the phenyl ring can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a crucial feature for optimizing lead compounds in drug discovery campaigns. This product is intended for research applications as a key synthetic intermediate or a starting material in the synthesis of more complex heterocyclic systems. It is strictly for laboratory research use only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

3-acetyl-5-(3-fluorophenyl)oxolan-2-one

InChI

InChI=1S/C12H11FO3/c1-7(14)10-6-11(16-12(10)15)8-3-2-4-9(13)5-8/h2-5,10-11H,6H2,1H3

InChI Key

CFOCFKDZKICAPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(OC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using fluorobenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the acetyl group to a carboxyl group.

    Reduction: Reduction reactions may target the furan ring, leading to a fully saturated tetrahydrofuran derivative.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

    Oxidation: 3-Carboxy-5-(3-fluorophenyl)dihydrofuran-2(3H)-one.

    Reduction: 3-Acetyl-5-(3-fluorophenyl)tetrahydrofuran.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially useful in drug discovery and development due to its unique structural features.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity or selectivity, while the acetyl group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The dihydrofuran-2(3H)-one scaffold permits diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Biological Relevance
3-Acetyl-5-(3-fluorophenyl)- 3-acetyl, 5-(3-fluorophenyl) C₁₂H₁₁FO₃ 222.21 Not reported in evidence Pharmaceutical intermediate
3-Acetyl-5-(4-chlorophenyl)- 3-acetyl, 5-(4-chlorophenyl) C₁₂H₁₁ClO₃ 238.67 Boiling point: 421°C Under safety evaluation
4-Acetyl-5-(4-chlorophenyl)- 4-acetyl, 5-(4-chlorophenyl) C₁₂H₁₁ClO₃ 238.67 Density: 1.299 g/cm³; Flash point: 184.7°C No reported bioactivity
3-Methyl-5-(2-oxopropyl)- 3-methyl, 5-(2-oxopropyl) C₈H₁₂O₃ 156.18 Not reported Unclear; used in synthetic routes
3-Aminodihydrofuran-2(3H)-one 3-amino C₄H₇NO₂ 101.10 Hazardous (respiratory irritant) Safety profile documented

Key Observations:

  • Halogen Effects : The 4-chloro derivative (238.67 g/mol) has a higher molecular weight than the 3-fluoro analog (222.21 g/mol) due to chlorine’s larger atomic mass. The 4-chloro compound also exhibits higher boiling points (421°C vs. unreported for the fluoro analog), suggesting stronger intermolecular forces .
  • Positional Isomerism : The 4-acetyl-5-(4-chlorophenyl) isomer (density 1.299 g/cm³) demonstrates distinct physical properties compared to its 3-acetyl counterpart, likely due to altered molecular packing .
  • Functional Group Impact: The 3-amino analog (101.10 g/mol) is significantly smaller and less lipophilic, correlating with its higher volatility and acute toxicity .

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 3-Acetyl-5-(3-fluorophenyl)dihydrofuran-2(3H)-one with high yield and purity?

  • Methodological Answer : Cyclization reactions under controlled conditions (e.g., using POCl₃ in DMF at 100°C) are effective for synthesizing dihydrofuran-2(3H)-one derivatives. For example, substituted dihydrofuranones have been synthesized via intramolecular cyclization of ynamides, achieving yields of 73–84% . Optimizing substituent reactivity (e.g., acetyl vs. benzyl groups) and reaction time can improve yield and purity.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group orientation?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS. For example, ¹H NMR chemical shifts for dihydrofuranone derivatives typically show distinct peaks for lactone carbonyls (δ ~4.2–4.4 ppm) and acetyl groups (δ ~2.1–2.3 ppm). HRMS can confirm molecular weight (e.g., C₁₂H₁₁FO₃: calc. 246.0696) .

Q. What biological activities are associated with structurally similar dihydrofuran-2(3H)-one derivatives, and how might the 3-fluorophenyl substituent modulate these effects?

  • Methodological Answer : Analogous compounds (e.g., 3-benzyl derivatives) show activity in modulating IL-6 expression and mTOR pathways. The 3-fluorophenyl group may enhance metabolic stability or binding affinity to targets like sigma-2 receptors. Evaluate using luciferase reporter assays for IL-6 or western blotting for mTOR pathway markers .

Advanced Research Questions

Q. How can stereoselective synthesis of (Z)- or (E)-isomers of this compound be achieved?

  • Methodological Answer : Steric hindrance at the 4-position of the dihydrofuranone ring favors (Z)-isomer formation during cyclization. Use bulky substituents (e.g., isobutoxymethyl groups) or chiral catalysts to control stereochemistry. Compare NOE NMR data to confirm spatial arrangements .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthesized batches or literature reports?

  • Methodological Answer : Perform comparative analysis using standardized solvents (e.g., CDCl₃ or MeOD) and reference compounds. For example, dihydrofuranone derivatives with acetyl groups show consistent ¹³C NMR carbonyl peaks at δ ~170–175 ppm. If discrepancies persist, validate via X-ray crystallography .

Q. What experimental strategies can address contradictory findings in biological activity (e.g., pro- vs. anti-inflammatory effects)?

  • Methodological Answer : Context-dependent effects may arise from cell-type specificity or concentration gradients. Design dose-response studies (e.g., 1–100 µM range) across multiple cell lines (e.g., HUVECs vs. neuronal cells). Include pathway inhibitors (e.g., AKT/mTOR inhibitors) to isolate mechanisms .

Q. How do substituent variations (e.g., acetyl vs. benzyl groups) impact the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Substituents alter logP values and hydrogen-bonding capacity. For instance, acetyl groups enhance solubility compared to hydrophobic benzyl groups. Test SAR using analogues (e.g., 3-ethyl or 3-butyl derivatives) in parallel assays. Computational modeling (e.g., DFT for dipole moments) can predict solubility and membrane permeability .

Q. What solvent systems and catalysts optimize the cyclization step while minimizing side reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) with POCl₃ promote efficient cyclization. Additives like NaHCO₃ can neutralize HCl byproducts. Monitor reaction progress via TLC (hexane:EtOAc, 3:1). For scale-up, consider flow chemistry to improve heat distribution and yield .

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